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(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that belongs to the class of oxazolidine derivatives. Its molecular formula is C₁₄H₁₇N₁O₄, and it has a molecular weight of approximately 263.29 g/mol. The compound features a chiral center, which confers specific stereochemical properties that can influence its biological activity and interactions with other molecules. The presence of the methoxy and methylcarbamoyl groups contributes to its unique reactivity and potential applications in medicinal chemistry.
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has shown promising biological activities, particularly as a potential pharmacological agent. Its structural features suggest that it may exhibit:
Further research is necessary to elucidate its precise mechanisms of action and therapeutic potential.
The synthesis of (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multi-step synthetic pathways:
These methods may vary based on specific laboratory protocols and desired yields .
(S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has several potential applications:
Interaction studies involving (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate focus on its binding affinity with various biological targets:
Such studies are crucial for assessing its viability as a therapeutic agent.
Several compounds share structural similarities with (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 0.93 | Contains a formyl group instead of a carbamate |
| (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 0.93 | Enantiomeric form with different biological activity |
| (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde | 0.93 | Aldehyde functional group; potential reactivity |
| (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid | 0.98 | Contains a carboxylic acid; different reactivity |
| (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | 0.85 | Hydroxymethyl group adds polarity |
These comparisons illustrate how variations in functional groups influence both chemical behavior and biological activity, making (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate a unique candidate for further exploration in medicinal chemistry.